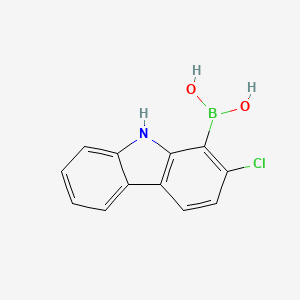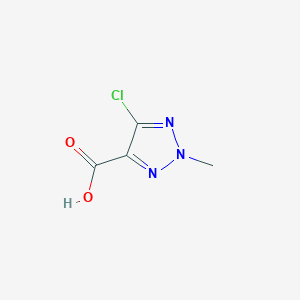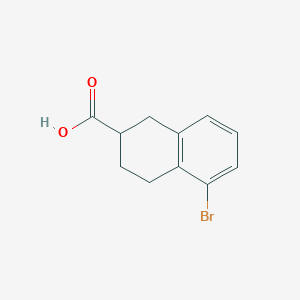
10-Aminodecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Aminodecane-1-thiol is an organic compound with the molecular formula C₁₀H₂₃NS. It consists of a decane chain with an amino group at one end and a thiol group at the other. This compound is notable for its dual functional groups, which make it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 10-Aminodecane-1-thiol typically begins with decane derivatives. One common starting material is 10-bromodecane.
Reaction with Thiourea: 10-Bromodecane can be reacted with thiourea to form 10-thiocyanatodecane. This reaction is usually carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The thiocyanate group is then hydrolyzed to form the thiol group. This step often involves acidic or basic hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in 10-Aminodecane-1-thiol can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The amino group can undergo reduction reactions, although this is less common due to its already reduced state.
Substitution: Both the amino and thiol groups can participate in substitution reactions. For example, the thiol group can be substituted with alkyl or acyl groups using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Acidic or basic conditions for thiocyanate hydrolysis.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Amines and Thiols: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
10-Aminodecane-1-thiol is used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are crucial in surface chemistry and nanotechnology for creating well-defined surfaces with specific functional groups.
Biology
In biological research, this compound is employed as a linker molecule in the conjugation of biomolecules. Its thiol group can form stable bonds with gold nanoparticles, while the amino group can be used to attach proteins or other biomolecules.
Medicine
The compound has potential applications in drug delivery systems. Its ability to form SAMs on gold nanoparticles makes it useful for targeted drug delivery, where the nanoparticles can be directed to specific cells or tissues.
Industry
In industrial applications, this compound is used in the production of corrosion inhibitors and as a stabilizer for certain types of polymers.
Wirkmechanismus
The mechanism by which 10-Aminodecane-1-thiol exerts its effects depends on its functional groups. The thiol group can form strong bonds with metals, making it useful in surface chemistry and nanotechnology. The amino group can participate in hydrogen bonding and other interactions, making it versatile in biological applications.
Molecular Targets and Pathways
Surface Chemistry: The thiol group targets metal surfaces, forming strong metal-sulfur bonds.
Bioconjugation: The amino group targets carboxyl or aldehyde groups in biomolecules, forming stable amide or imine bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanethiol: Similar structure but lacks the amino group.
10-Aminodecane: Similar structure but lacks the thiol group.
Cysteamine: Contains both amino and thiol groups but has a shorter carbon chain.
Uniqueness
10-Aminodecane-1-thiol is unique due to its long carbon chain combined with both amino and thiol functional groups. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile than compounds with only one functional group.
Eigenschaften
Molekularformel |
C10H23NS |
|---|---|
Molekulargewicht |
189.36 g/mol |
IUPAC-Name |
10-aminodecane-1-thiol |
InChI |
InChI=1S/C10H23NS/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 |
InChI-Schlüssel |
JMKBPENVULMVDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCS)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


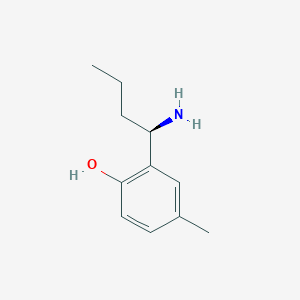

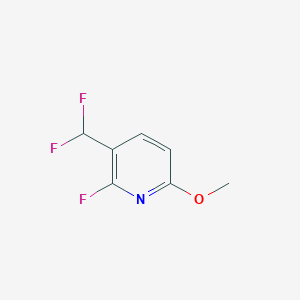

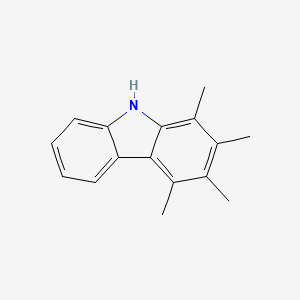
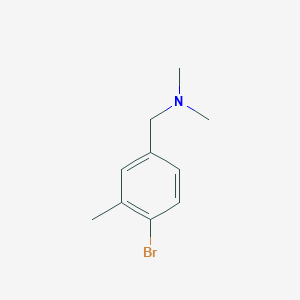
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
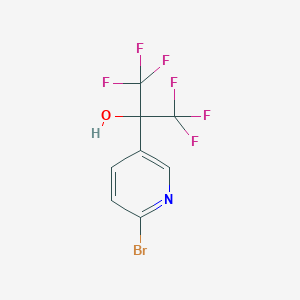
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)


